calphostin C

Description

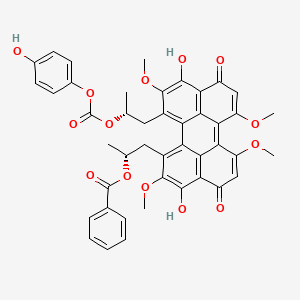

Structure

2D Structure

Properties

Key on ui mechanism of action |

Calphostin C is a potent inhibitor of protein kinase C (IC50 = 0.05 mM). Calphostin C also inhibits protein kinase A at much higher concentrations (IC50>50mM). Calphostin-c inhibits protein kinase C (PKC) isoenzymes by covalent modification of the lipid binding regulatory domain. Exposure of cells to calphostin-c elicits PKC independent effects including disruption of intracellular transport, growth inhibition, and stimulation of apoptosis suggesting actions at additional targets. Phospholipase D (PLD) enzymes are targets for activation by PKC /so/ ... the PKC isoenzyme selectivity for activation of two mammalian PLD enzymes, PLD1 and PLD2, by PKC /were investigated/. ..../Examining/ the sensitivity of this process to widely used PKC inhibitors /resulted in/ the surprising finding that calphostin-c is a potent direct inhibitor of PLD1 and PLD2. In vitro, calphostin-c inhibits activity of both PLD1 and PLD2 with an IC(50) of approximately 100 nM. Inhibition is not overcome by protein and lipid activators of these enzymes and does not involve blockade of phosphatidylinositol 4,5-bisphosphate-dependent PLD binding to substrate containing liposomes. Studies using a series of deletion and point mutants of the enzymes suggest that calphostin-c targets the PLD catalytic domain. Inhibition of PLD by calphostin-c in vitro involves stable and apparently irreversible modification of the enzyme. Activity of both PLD1 and PLD2 can be inhibited by calphostin-c treatment of intact cells in a manner that is independent of upstream actions of PKC. Our results suggest that inhibition of PLD1 and PLD2 may explain some of the PKC-independent effects of calphostin-c observed when the compound is applied to intact cells. Vascular smooth muscle cells (VSMCs) play a major role in the development of atherosclerotic and restenotic lesions. The apoptotic process has been implicated in the development of this pathology. ... This study ... characterized the induction of apoptosis by calphostin C (CC), a protein kinase C (PKC) inhibitor, in primary human coronary artery smooth muscle cells in the presence and absence of insulin-like growth factor-I (IGF-I). Additionally, ... signal transduction pathways important for IGF-I mediated protection /were investigated/. Calphostin C induced apoptosis, as measured by terminal deoxy-UTP nick-end labeling (TUNEL), in a time- and dose-dependent manner, approaching 20% within 6 hr of 50 nM calphostin C treatment. The amount of apoptosis increased to 44.58+/-8.08%, 47.54+/-1.66% and 78.1+/-11.9% after 8, 10 and 12 hr of treatment, respectively (p<0.01 vs. control). IGF-I offered significant protection (p<0.05) at 8 and 10 hr of treatment (60.6% and 52.5% protection, respectively). DNA ELISA confirmed the apoptotic effect of calphostin C and the protective effect of IGF-I. After 6 hr of calphostin C treatment, DNA ELISA revealed 11.20+/-1.53 fold greater apoptosis as compared to baseline values. IGF-I treatment offered a level of protection of 46.6% as measured by DNA ELISA (p=0.06). Apoptosis was further qualitatively confirmed by time-lapse video microscopy and scanning electron microscopy. Interestingly, inhibitors of phosphatidylinositol-3-kinase (PI-3-K), p38 and extracellular regulated kinase (ERK) activation significantly (p<0.05 vs. calphostin C only treatment) increased apoptosis when used in conjunction with calphostin C. Inhibitors of phospatidylinositol-3-kinase and ERK activation reversed IGF-I protection. However, the p38 inhibitor SB203580 failed to reverse IGF-I protection. ... ...Tissue transglutaminase (tTG) has been recognized as a mediator of apoptosis in various experimental models. ... Activation of tTG in cells exposed to the apoptotic inducer calphostin C triggers the crosslinking of dual leucine zipper-bearing kinase (DLK), a proapoptotic kinase acting as an essential component of the c-Jun amino-terminal kinase (JNK) signaling pathway. As a consequence of this observation, ... experiments to investigate the functional relevance of DLK oligomerization in tTG-mediated apoptosis /were undertaken/. /The/ results indicate that, in cells undergoing calphostin C-induced apoptosis, tTG-dependent DLK oligomerization occurs early in the apoptotic response. Both immunocomplex kinase assays and immunoblotting with phosphospecific antibodies revealed that oligomer formation by tTG-mediated crosslinking reactions significantly enhanced the kinase activity of DLK and its ability to activate the JNK pathway. Moreover, functional studies demonstrate that tTG-mediated oligomerization of wild-type DLK sensitizes cells to calphostin C-induced apoptosis, while crosslinking of a kinase-inactive variant of DLK does not. Collectively, these data strongly suggest that tTG facilitates apoptosis, at least partly, by oligomerization and activation of the proapoptotic kinase DLK. For more Mechanism of Action (Complete) data for CALPHOSTIN C (11 total), please visit the HSDB record page. |

|---|---|

Molecular Formula |

C44H38O14 |

Molecular Weight |

790.8 g/mol |

IUPAC Name |

[(2R)-1-[3,10-dihydroxy-12-[(2R)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate |

InChI |

InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m1/s1 |

InChI Key |

LSUTUUOITDQYNO-NHCUHLMSSA-N |

SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |

Isomeric SMILES |

C[C@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@@H](C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |

Color/Form |

Red to brown powder |

solubility |

DMF /dimethylformamide/ 1 mg/mL; DMSO /dimethylsulfoxide/ 1 mg/mL; ethanol 1 mg/mL |

Origin of Product |

United States |

Foundational & Exploratory

Calphostin C: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calphostin C, a potent and selective inhibitor of protein kinase C (PKC), stands as a significant discovery from the fungal kingdom. Isolated from the culture broth of Cladosporium cladosporioides, this perylenequinone natural product has garnered substantial interest within the scientific community due to its unique light-dependent mechanism of action and its potential as a therapeutic agent, particularly in oncology. This technical guide provides an in-depth overview of the discovery of this compound, detailing the fermentation, isolation, and structure elucidation processes. It further outlines the experimental protocols for assessing its biological activity and presents key quantitative data on its inhibitory and cytotoxic effects. Finally, this guide illustrates the molecular mechanism of this compound through signaling pathway and experimental workflow diagrams, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

The protein kinase C (PKC) family of serine/threonine kinases plays a pivotal role in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. The quest for specific and potent PKC inhibitors has led to the exploration of natural product libraries, a rich source of chemical diversity and biological activity.

In 1989, a research group led by Kobayashi reported the discovery of a novel complex of compounds, termed calphostins, from the culture broth of the fungus Cladosporium cladosporioides.[2] Among these, this compound (also known as UCN-1028C) emerged as a highly potent and specific inhibitor of PKC.[3] What sets this compound apart is its unique light-dependent mechanism of inhibition, a property that has been harnessed for targeted therapeutic strategies.[4] This guide delves into the technical aspects of this compound's journey from a fungal metabolite to a valuable tool in biomedical research.

Discovery and Isolation of this compound

The discovery of this compound was the result of a targeted screening program for PKC inhibitors from microbial sources.[5] The producing organism, a strain of the fungus Cladosporium cladosporioides, was identified as a source of this novel bioactive compound.[6][7] The following sections detail the key experimental procedures for its production and purification.

Fermentation of Cladosporium cladosporioides

The production of this compound is achieved through the submerged fermentation of Cladosporium cladosporioides. While the original publication by Kobayashi et al. provides the foundational methodology, the following protocol is a generalized representation based on their work and standard mycological fermentation practices.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture of Cladosporium cladosporioides is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) and incubating for 2-3 days at 28°C with shaking.

-

Production Medium: A production medium rich in carbon and nitrogen sources is sterilized. A typical medium might consist of glucose, peptone, yeast extract, and inorganic salts.

-

Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a fermenter under controlled conditions of temperature (e.g., 28°C), pH, and aeration for a period of 4-7 days. The production of this compound is monitored throughout the fermentation process.

Extraction and Purification

Following fermentation, this compound is extracted from the culture broth and mycelium and purified to homogeneity using a series of chromatographic techniques.

Experimental Protocol: Extraction and Purification

-

Extraction: The culture broth is separated from the mycelium by filtration or centrifugation. The mycelium is then extracted with an organic solvent such as acetone or methanol to recover the intracellular this compound. The solvent extract is concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the calphostin complex.

-

Adsorption Chromatography: Further purification can be achieved using a non-porous resin such as Diaion HP-20SS.

-

Size-Exclusion Chromatography: Final purification is often performed using a Sephadex LH-20 column to yield pure this compound.

-

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain a highly pure solid.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]

Biological Activity and Mechanism of Action

This compound is a potent and highly specific inhibitor of protein kinase C.[3] Its mechanism of action is unique and involves a light-dependent interaction with the regulatory domain of the enzyme.

Protein Kinase C Inhibition

This compound inhibits PKC by competing with diacylglycerol (DAG) and phorbol esters for their binding site on the C1 domain of the enzyme.[4] This interaction prevents the conformational changes required for PKC activation. A crucial aspect of this inhibition is its dependence on light.[4] Exposure to ordinary fluorescent light is sufficient to activate this compound, leading to irreversible inhibition of PKC.[4]

Experimental Protocol: Protein Kinase C Inhibition Assay

A common method to assess PKC inhibition is a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, a specific PKC substrate peptide, phospholipids (as cofactors), and the PKC enzyme.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. Control reactions without the inhibitor are also prepared.

-

Light Activation: The reaction mixtures are exposed to a light source for a defined period to activate the this compound.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Termination: The reaction is stopped, typically by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated substrate.

-

Washing and Scintillation Counting: The paper is washed to remove unincorporated [γ-³²P]ATP, and the amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Cytotoxicity

The inhibition of PKC by this compound leads to downstream effects on cell signaling pathways, ultimately resulting in cytotoxicity in various cancer cell lines.[3] This cytotoxic activity is also light-dependent.[4]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound. Control wells with untreated cells are also included.

-

Light Exposure: The plate is exposed to light to activate the this compound.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound, and the IC50 value (the concentration that causes 50% inhibition of cell growth) is determined.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₄H₃₈O₁₄ | [8] |

| Molecular Weight | 790.8 g/mol | [8] |

| Appearance | Red to brown powder | [6] |

| Solubility | Soluble in DMSO, ethanol |

Table 2: Inhibitory Activity of this compound against Protein Kinases

| Kinase | IC₅₀ (µM) | Reference |

| Protein Kinase C | 0.05 | [3] |

| cAMP-dependent Protein Kinase | > 50 | [3] |

| Tyrosine-specific Protein Kinase | > 50 | [3] |

Table 3: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Malignant Glioma Cells | Brain Cancer | ~ 40 - 60 | |

| MCF-7 | Breast Cancer | 50 | [9] |

| PANC-1 | Pancreatic Cancer | 50 | [9] |

| U251 | Glioblastoma | 30 | [9] |

Visualizations

The following diagrams illustrate the key processes and pathways related to this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: Simplified signaling pathway of PKC and the inhibitory action of this compound.

Conclusion

This compound, discovered from the fungus Cladosporium cladosporioides, represents a landmark in the field of protein kinase C inhibitors. Its potent and selective activity, coupled with a unique light-dependent mechanism of action, has made it an invaluable tool for studying PKC-mediated signaling pathways. The detailed methodologies for its production, purification, and biological evaluation provided in this technical guide offer a comprehensive resource for researchers. As our understanding of the intricate roles of PKC in disease progresses, this compound and its analogs will undoubtedly continue to be instrumental in the development of novel therapeutic strategies, particularly in the realm of photodynamic therapy for cancer.

References

- 1. Calphostin (UCN1028) and calphostin related compounds, a new class of specific and potent inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]

- 3. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of protein kinase C by this compound is light-dependent [pubmed.ncbi.nlm.nih.gov]

- 5. Cladosporium Species Recovered from Clinical Samples in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. agscientific.com [agscientific.com]

- 9. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

Calphostin C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Calphostin C. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in protein kinase C (PKC) inhibition.

Chemical Structure and Properties

This compound is a naturally occurring polycyclic aromatic compound isolated from the fungus Cladosporium cladosporioides.[1] Its unique structure is central to its potent and specific biological activity.

Chemical Name: (1R)-2-[12-[(2R)-2-(Benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethylcarbonic acid 4-hydroxyphenyl ester[2]

Alternative Names: UCN-1028C, PKF 115-584[2]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₃₈O₁₄ | [3] |

| Molecular Weight | 790.8 g/mol | [3] |

| CAS Number | 121263-19-2 | [3] |

| Appearance | Light brown lyophilized solid | [4] |

| Solubility | Soluble in DMSO, Ethanol, Methanol | [5] |

| Storage Temperature | -20°C | [3] |

Biological Properties

This compound is a potent and highly selective inhibitor of Protein Kinase C (PKC).[1][6] Its inhibitory activity is notably light-dependent.

| Property | Value | Reference |

| Target | Protein Kinase C (PKC) | [1] |

| IC₅₀ (PKC) | 50 nM | [2][6] |

| Selectivity | >1000-fold selective over PKA and tyrosine-specific protein kinase | [1][2] |

| Mechanism of Action | Targets the regulatory domain of PKC | [1][2] |

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect on Protein Kinase C (PKC) through a unique, light-dependent mechanism. It targets the regulatory domain of PKC, specifically competing with diacylglycerol (DAG) and phorbol esters for their binding site.[1][4] This interaction prevents the activation of PKC, thereby blocking its downstream signaling cascades. The inhibitory action of this compound is irreversible upon photo-oxidation.[7]

The activation of this compound by light is a critical aspect of its function, making it a valuable tool for spatio-temporal control of PKC inhibition in research settings.

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the PKC signaling pathway by this compound.

Caption: Inhibition of the PKC signaling pathway by this compound.

Beyond its primary role as a PKC inhibitor, this compound has been reported to have other biological effects, including the induction of apoptosis and endoplasmic reticulum (ER) stress in cancer cells.[7] It has also been shown to antagonize the Tcf/β-catenin complex.[2]

Experimental Protocols

General Workflow for Using this compound in Cell Culture

The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured cells.

Caption: A general experimental workflow for using this compound.

Detailed Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on PKC activity in vitro. This is a representative protocol and may require optimization for specific experimental conditions.

Materials:

-

Purified Protein Kinase C (PKC) enzyme

-

PKC substrate (e.g., a specific peptide or histone H1)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)

-

Lipid activator (e.g., phosphatidylserine and diacylglycerol)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

Fluorescent light source

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare the reaction mixture containing the assay buffer, lipid activator, and PKC substrate.

-

Prepare the ATP solution containing [γ-³²P]ATP.

-

-

Assay Setup:

-

In separate microcentrifuge tubes, add the reaction mixture.

-

Add the desired concentration of this compound or vehicle (DMSO) to the respective tubes.

-

Add the purified PKC enzyme to all tubes.

-

Pre-incubate the mixture in the dark for 10 minutes at 30°C.

-

-

Photoactivation:

-

Expose the tubes to a fluorescent light source for a defined period (e.g., 15-30 minutes) at a fixed distance. A control set of tubes should be kept in the dark.

-

-

Initiation of Kinase Reaction:

-

Start the kinase reaction by adding the [γ-³²P]ATP solution to each tube.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

-

-

Termination of Reaction and Detection:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Transfer the washed papers to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PKC inhibition for each concentration of this compound by comparing the radioactivity of the this compound-treated samples to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

-

Conclusion

This compound is a powerful and specific tool for the study of Protein Kinase C signaling. Its light-dependent mechanism of action offers unique advantages for researchers seeking to control PKC inhibition with high temporal and spatial resolution. This guide provides essential information for the effective use of this compound in a research setting. As with any potent biological inhibitor, careful experimental design and appropriate controls are crucial for obtaining reliable and interpretable results.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Deletion analysis of protein kinase C inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Calphostin C: A Technical Guide to its Mechanism of Action on Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calphostin C, a secondary metabolite isolated from the fungus Cladosporium cladosporioides, is a potent and highly specific inhibitor of Protein Kinase C (PKC).[1][2] Its unique mechanism of action, which involves a light-dependent interaction with the regulatory domain of PKC, distinguishes it from many other kinase inhibitors.[1][3] This technical guide provides an in-depth overview of the molecular interactions, inhibitory kinetics, and cellular effects of this compound on PKC. It is intended to serve as a comprehensive resource for researchers in cell biology, pharmacology, and drug development. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect on Protein Kinase C through a multi-step, light-dependent mechanism that targets the regulatory domain of the enzyme.

Targeting the C1 Domain

PKC activation is initiated by the binding of diacylglycerol (DAG) or its functional analogs, phorbol esters, to the C1 domain within the regulatory region of the enzyme.[4][5] this compound functions as a competitive inhibitor at this site, directly competing with DAG and phorbol esters for binding.[1][3] This interaction prevents the conformational changes necessary for PKC activation.

Light-Dependent Inhibition

A critical and unusual feature of this compound's activity is its dependence on light.[3] The polycyclic aromatic structure of this compound absorbs light, particularly in the visible and ultraviolet ranges.[3] Upon photoactivation, this compound is thought to induce an irreversible oxidative modification of the PKC enzyme, locking it in an inactive state.[6] This light-dependent activity allows for precise spatiotemporal control of PKC inhibition in experimental settings.

Specificity for PKC

This compound demonstrates remarkable specificity for PKC over other protein kinases. Early studies revealed that it is approximately 1000 times more inhibitory towards PKC than to cAMP-dependent protein kinase (PKA) and tyrosine-specific protein kinase.[2] This specificity is attributed to its unique mechanism of targeting the regulatory C1 domain, which is not present in many other kinase families.[2][7]

Dual Concentration-Dependent Role

Recent evidence suggests that this compound can have a dual role depending on its concentration. At lower concentrations (typically <200 nM), it acts as a potent inhibitor of PKC.[4] However, at higher concentrations (>2 µM), and in the presence of light, this compound can paradoxically lead to PKC activation.[4] This is believed to occur through the generation of singlet oxygen, which causes structural changes in the endoplasmic reticulum, leading to calcium leakage and subsequent activation of calcium-sensitive PKC isoforms.[4]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various studies and PKC isoforms. The following tables summarize the key inhibition constants.

| Parameter | Value | Target | Source |

| IC₅₀ | 0.05 µM (50 nM) | Rat Brain PKC | [2][5][8] |

| IC₅₀ | ~40 - 60 nM | Malignant Glioma Cells | [8] |

| 50% Inhibition | 75-100 nM | PKC-alpha | [9] |

| 50% Inhibition | 75-100 nM | PKC-epsilon | [9] |

Table 1: In Vitro and Cellular IC₅₀ Values for this compound

| Kinase | IC₅₀ |

| Protein Kinase C (PKC) | 0.05 µM |

| cAMP-dependent Protein Kinase (PKA) | > 50 µM |

| Tyrosine-specific Protein Kinase | > 50 µM |

Table 2: Specificity of this compound for PKC Compared to Other Kinases[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the mechanism of this compound action.

References

- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Investigation of Protein Kinase C Inhibitors: Total Syntheses of (+)-Calphostin D, (+)- Phleichrome, Cercosporin and New Photoactive Perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. [3H]Phorbol 12,13-dibutyrate binding assay for protein kinase C and related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

Calphostin C: A Technical Guide to its Light-Dependent Inhibition of Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calphostin C, a polycyclic hydrocarbon isolated from the fungus Cladosporium cladosporioides, is a potent and highly specific inhibitor of Protein Kinase C (PKC).[1][2] A unique characteristic of this compound is its absolute dependence on light for its inhibitory activity.[3] This property has made it a valuable tool in cell biology research for the acute and localized inhibition of PKC and has garnered interest for its potential in photodynamic therapy (PDT).[4] This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, experimental protocols for its study, and quantitative data regarding its efficacy.

Mechanism of Action: A Light-Driven Interaction

This compound exerts its inhibitory effect by targeting the regulatory domain of PKC, specifically the C1 domain, which is responsible for binding diacylglycerol (DAG) and phorbol esters.[2][5] By competing with these endogenous activators, this compound prevents the conformational changes required for PKC activation.[3]

Crucially, this inhibition is contingent upon the presence of light.[3] In the dark, this compound has a negligible effect on PKC activity. Upon exposure to light, particularly in the visible and ultraviolet ranges, this compound becomes photoactivated.[3] This photoactivation process is believed to involve the generation of reactive oxygen species (ROS), such as singlet oxygen, which then leads to the irreversible oxidative modification and inactivation of PKC.[6]

Interestingly, at high concentrations (greater than 2 µM), and in the presence of light, this compound can paradoxically lead to the activation of PKC. This is attributed to the substantial production of singlet oxygen, which can cause the release of calcium ions from the endoplasmic reticulum, a key event in the activation of certain PKC isoforms.[5]

Quantitative Data

The inhibitory potency of this compound is significantly enhanced by the presence of light. The following tables summarize the available quantitative data on its efficacy.

| Inhibitor | Target | IC50 (Light) | IC50 (Dark) | Conditions | Reference |

| This compound | Protein Kinase C | 0.05 µM | > 50 µM | In vitro PKC assay | [1][2] |

Table 1: Light-Dependent Inhibition of Protein Kinase C by this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of PKC activity. The dramatic difference in IC50 values between light and dark conditions highlights the photo-dependent nature of the inhibition.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a generalized procedure for measuring PKC activity in vitro and can be adapted to assess the inhibitory effect of this compound.

Materials:

-

Purified PKC enzyme

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

ATP (including γ-³²P-ATP for radioactive detection)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors

-

This compound

-

Light source (e.g., fluorescent lamp)

-

Phosphocellulose paper

-

Scintillation counter

-

Trichloroacetic acid (TCA)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PS, DAG, PKC substrate, and the purified PKC enzyme.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures. For control experiments, add the vehicle (e.g., DMSO) alone.

-

Light Exposure: Expose one set of tubes to a light source for a defined period (e.g., 15-30 minutes) at a fixed distance. Keep a parallel set of tubes in the dark.

-

Initiation of Kinase Reaction: Start the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid or by adding TCA.

-

Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKC inhibition at each this compound concentration relative to the control and determine the IC50 value.

[³H]Phorbol Dibutyrate (PDBu) Binding Assay

This assay measures the binding of the phorbol ester [³H]PDBu to the C1 domain of PKC and can be used to assess the competitive binding of this compound.

Materials:

-

PKC-containing cell lysates or purified PKC

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin)

-

This compound

-

Light source

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the PKC source, [³H]PDBu at a fixed concentration, and binding buffer.

-

Inhibitor Addition: Add this compound at a range of concentrations.

-

Light Exposure: Expose one set of tubes to a light source, while keeping a parallel set in the dark.

-

Incubation: Incubate the tubes at room temperature for a defined period (e.g., 30-60 minutes).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free [³H]PDBu.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding in the presence of different concentrations of this compound and calculate its ability to displace [³H]PDBu.

Visualizations

Caption: Mechanism of this compound's light-dependent inhibition of PKC.

Caption: Workflow for assessing this compound's inhibitory activity.

Conclusion

This compound's unique light-dependent mechanism of action makes it an invaluable tool for the precise temporal and spatial control of PKC activity in research settings. Its potent inhibitory effects upon photoactivation also underscore its potential as a photodynamic therapy agent. Understanding the nuances of its dose-dependent and light-dependent effects, as outlined in this guide, is crucial for its effective application in both basic research and translational studies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Irreversible oxidative inactivation of protein kinase C by photosensitive inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Calphostin C and the Protein Kinase C Regulatory Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular interaction between the potent inhibitor calphostin C and the regulatory domain of Protein Kinase C (PKC). This compound, a secondary metabolite isolated from the fungus Cladosporium cladosporioides, is a highly specific and potent inhibitor of PKC, a family of enzymes crucial in cellular signal transduction.[1] This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying this interaction, and visualizes the relevant biological and experimental pathways.

Introduction to Protein Kinase C (PKC) and this compound

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[2][3][4] PKC isozymes are broadly categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[2][3][4] The regulatory domain of conventional and novel PKC isoforms contains a crucial C1 domain, which serves as the binding site for the second messenger diacylglycerol (DAG) and phorbol esters.[5]

This compound is a well-characterized, cell-permeable, and highly specific inhibitor of PKC.[1] Its mechanism of action is unique as it targets the regulatory domain of PKC, specifically the C1 domain, rather than the ATP-binding site in the catalytic domain, which is the target for many other kinase inhibitors.[1] This specificity makes this compound an invaluable tool for dissecting PKC-dependent signaling pathways. A noteworthy characteristic of this compound is that its inhibitory activity is light-dependent.[6]

Molecular Interaction of this compound with the PKC Regulatory Domain

This compound exerts its inhibitory effect by competing with diacylglycerol (DAG) and phorbol esters for their binding site on the C1 domain of PKC.[1] This interaction prevents the conformational changes necessary for PKC activation. Studies have identified a specific region within the regulatory domain of PKCα, encompassing amino acid residues 92-140, as a critical determinant for the inactivation by this compound.[7] This sequence contains one of the phorbol ester-binding sites and is highly conserved among most PKC isoforms, explaining the broad activity of this compound against both conventional and novel PKCs.[7]

The interaction requires the presence of PKC-stimulating cofactors such as phosphatidylserine and phorbol esters, which suggests that these cofactors create a necessary template for the productive binding of this compound to the enzyme.[7] While a definitive crystal structure of the this compound-PKC C1 domain complex is not publicly available, molecular modeling studies of other ligands, such as phorbol esters, with the C1 domain provide insights into the potential binding mode of this compound.[8] Such models suggest that a combination of hydrophobic interactions and hydrogen bonds within the binding pocket are crucial for ligand recognition and affinity.[8]

Quantitative Data: Inhibition and Binding Affinity

| Parameter | Value | PKC Isoform(s) | Experimental Conditions | Reference(s) |

| IC₅₀ | 0.05 µM (50 nM) | Rat Brain PKC | In vitro kinase assay | [1] |

| IC₅₀ | 75-100 nM | PKC-α, PKC-ε | In vitro kinase assay | [7] |

| IC₅₀ | ~40 - 60 nM | Malignant glioma cells | Cell proliferation assay (light-treated) | |

| Selectivity | >1000-fold vs. PKA & Tyr-Kinase | PKA, Tyrosine-specific protein kinase | In vitro kinase assays (IC₅₀ > 50 µM) | [1] |

Signaling Pathways and Experimental Workflows

PKC Signaling Pathway

The activation of conventional and novel PKC isoforms is a critical downstream event of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling. Upon receptor activation, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, which, along with DAG, recruits cPKCs to the plasma membrane, leading to their activation. nPKCs are activated by DAG alone. Once active, PKC phosphorylates a wide array of substrate proteins, modulating their activity and leading to various cellular responses.

Mechanism of this compound Inhibition

This compound acts as a competitive inhibitor at the C1 domain of PKC. This domain is responsible for binding diacylglycerol (DAG), a crucial step in the activation of conventional and novel PKC isoforms. By occupying this binding site, this compound prevents the necessary conformational changes that lead to the release of the pseudosubstrate from the catalytic site, thereby keeping the enzyme in an inactive state.

Experimental Workflow: [³H]Phorbol Dibutyrate (PDBu) Competitive Binding Assay

This workflow outlines the key steps in a competitive binding assay to determine the ability of a compound like this compound to displace the binding of a radiolabeled phorbol ester, [³H]PDBu, to PKC.

Experimental Protocols

In Vitro PKC Kinase Inhibition Assay

This protocol is designed to measure the phosphotransferase activity of PKC in the presence of an inhibitor like this compound. The assay is based on the transfer of the γ-phosphate of [γ-³²P]ATP by PKC to a specific substrate peptide.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

This compound

-

Lipid activator (phosphatidylserine and diacylglycerol vesicles)

-

Assay Dilution Buffer (ADB)

-

[γ-³²P]ATP

-

Mg²⁺/ATP cocktail

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation cocktail and counter

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in the appropriate solvent. Sonicate the lipid activator on ice for at least one minute before use.

-

Reaction Setup: In a microcentrifuge tube on ice, add the following in order:

-

10 µL of substrate cocktail

-

10 µL of this compound dilution (or solvent for control)

-

10 µL of Assay Dilution Buffer

-

10 µL of the sonicated lipid activator

-

10 µL of purified PKC enzyme (25-100 ng)

-

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP mixture. Gently vortex and incubate the tubes at 30°C for 10 minutes.

-

Stop Reaction and Spot: Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper. Allow the liquid to absorb for 30 seconds.

-

Washing:

-

Immerse the P81 papers in a beaker containing 0.75% phosphoric acid.

-

Wash the papers thoroughly with multiple rinses of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone for two minutes.

-

-

Quantification:

-

Transfer the dried P81 papers to scintillation vials.

-

Add 5 mL of scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (solvent only) and determine the IC₅₀ value.

(Protocol adapted from commercially available PKC assay kits and general kinase assay principles)[9][10][11][12]

[³H]Phorbol 12,13-Dibutyrate ([³H]PDBu) Competitive Binding Assay

This assay measures the ability of this compound to compete with the radiolabeled phorbol ester, [³H]PDBu, for binding to the C1 domain of PKC.

Materials:

-

Partially purified PKC or cell membrane preparations containing PKC

-

[³H]PDBu

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Phosphatidylserine

-

Bovine serum albumin (BSA)

-

Glass fiber filters (e.g., GF/C)

-

Filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound. Prepare a stock solution of [³H]PDBu in a suitable solvent (e.g., DMSO). Prepare phosphatidylserine vesicles by sonication.

-

Binding Reaction: In a final volume of 250 µL, combine the following in assay tubes:

-

PKC preparation (e.g., 20-50 µg of membrane protein)

-

Phosphatidylserine (e.g., 50 µg/mL)

-

BSA (e.g., 0.1 mg/mL)

-

Varying concentrations of this compound (or solvent for total binding)

-

A fixed concentration of [³H]PDBu (typically at or below its K_d)

-

For non-specific binding, add a high concentration of unlabeled PDBu (e.g., 10 µM).

-

-

Incubation: Incubate the reaction tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in assay buffer.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound [³H]PDBu.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail and allow the filters to soak.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]PDBu binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

-

(Protocol synthesized from general competitive binding assay principles and available literature)[13][14][15][16][17]

Conclusion and Future Directions

This compound remains a cornerstone tool for studying PKC signaling due to its high potency and specific mechanism of targeting the regulatory C1 domain. This guide has provided a comprehensive overview of its interaction with PKC, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The provided visualizations of the PKC signaling pathway and experimental workflows serve to clarify these complex processes.

Future research should aim to fill the existing gaps in our understanding. The determination of precise binding affinities (Kᵢ and K_d) through biophysical techniques such as SPR and ITC would provide a more complete thermodynamic profile of the this compound-PKC interaction. Furthermore, obtaining a high-resolution crystal structure of this compound in complex with the PKC C1 domain would be invaluable for structure-based drug design, potentially leading to the development of novel, even more specific PKC modulators for therapeutic applications. The continued study of this compound and its interaction with PKC will undoubtedly yield further insights into the intricate world of cellular signaling.

References

- 1. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protein Kinase C (PKC) [sigmaaldrich.com]

- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 5. C1 domain - Wikipedia [en.wikipedia.org]

- 6. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deletion analysis of protein kinase C inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular interaction model for the C1B domain of protein kinase C-gamma in the complex with its activator phorbol-12-myristate-13-acetate in water solution and lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. abcam.com [abcam.com]

- 12. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. support.nanotempertech.com [support.nanotempertech.com]

- 15. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. giffordbioscience.com [giffordbioscience.com]

Calphostin C Phototoxicity: A Technical Guide on the Core Mechanisms Involving Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calphostin C, a polycyclic hydrocarbon derived from the fungus Cladosporium cladosporioides, is a potent and specific inhibitor of protein kinase C (PKC).[1][2][3][4] A critical and often overlooked characteristic of this compound is its light-dependent mechanism of action, which leads to significant phototoxicity through the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the mechanisms underlying this compound's phototoxicity, its relationship with ROS, and the downstream cellular consequences. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the involved signaling pathways and experimental workflows to support researchers in the fields of cell biology, oncology, and drug development.

Introduction: The Dual Nature of this compound

This compound is widely recognized for its ability to inhibit PKC by competing with diacylglycerol and phorbol esters at their binding site in the regulatory domain.[1][2] However, its potent biological activity is intrinsically linked to its photosensitive nature.[1] Exposure to visible light, including ordinary fluorescent light, is a prerequisite for its inhibitory and cytotoxic effects.[1][5] This light dependency transforms this compound into a photodynamic agent, initiating a cascade of oxidative events that are central to its cellular impact.

The Core Mechanism: Light-Induced Generation of Reactive Oxygen Species

The phototoxicity of this compound is driven by its function as a photosensitizer. Upon illumination with visible light, this compound absorbs photons, transitioning to an excited state. This energy is then transferred to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS).

Electron Paramagnetic Resonance (EPR) studies have identified the specific ROS generated by photoactivated this compound:

-

Singlet Oxygen (¹O₂): This is the principal ROS produced.[6]

-

Superoxide Anion Radical (O₂⁻): Generated to a lesser extent than singlet oxygen.[6]

-

Semiquinone Radical: This is also formed upon illumination.[6]

The generation of these ROS is crucial for the biological activities of this compound, including its well-known inhibition of PKC. The inactivation of PKC by this compound is an irreversible oxidative process that requires the presence of light and oxygen.[7] Physical quenchers of singlet oxygen, such as β-carotene and α-tocopherol, have been shown to reduce this inactivation, confirming the central role of ROS.[7]

Cellular Consequences of this compound-Mediated Phototoxicity

The ROS generated by photoactivated this compound induce a range of cytotoxic effects, impacting multiple cellular compartments and processes.

Oxidative Damage and Lipid Peroxidation

As a lipophilic molecule, this compound partitions into cellular membranes.[5][8] Upon photoactivation, the locally generated ROS, particularly singlet oxygen, initiate lipid peroxidation.[9][10] This process damages membrane integrity, leading to increased membrane permeability and disruption of cellular homeostasis.[8]

Induction of Apoptosis and Necrosis

This compound-mediated photodynamic therapy (PDT) is a potent inducer of programmed cell death. The specific cell death modality is dependent on the dose of this compound and the light exposure.

-

Apoptosis: At lower drug and light doses, this compound-PDT primarily induces apoptosis.[11] This is characterized by:

-

Necrosis: At higher concentrations and light doses, the mode of cell death can transition from apoptosis to necrosis.[11] This is a more inflammatory form of cell death resulting from severe cellular damage.

Endoplasmic Reticulum (ER) Stress

Photoactivated this compound has been shown to rapidly induce ER stress.[12] At high concentrations (>2 µM), it causes structural changes in the ER, such as vacuole formation, and triggers the leakage of calcium ions (Ca²⁺) from the ER into the cytosol.[13] This disruption of calcium homeostasis can further contribute to cellular dysfunction and cell death.

Signaling Pathways Modulated by Photoactivated this compound

The biological effects of this compound are a consequence of its interaction with several key signaling pathways.

Protein Kinase C (PKC) Inhibition and Activation

This compound's interaction with PKC is complex and concentration-dependent:

-

Inhibition (at low concentrations): At nanomolar concentrations (<200 nM), this compound acts as a potent, light-dependent inhibitor of PKC.[2][13] This inhibition is irreversible and occurs through oxidative modification of the enzyme.[7]

-

Activation (at high concentrations): Paradoxically, at micromolar concentrations (>2 µM), this compound can activate PKC in a light-dependent manner.[13] This activation is a secondary effect of ROS-induced ER stress and the subsequent release of Ca²⁺, which can activate calcium-sensitive PKC isoforms like PKCα.[13]

Concentration-dependent dual effects of this compound on PKC.

Apoptotic Signaling Cascade

The apoptotic pathway induced by this compound-PDT involves both extrinsic and intrinsic pathways.

Apoptotic pathways activated by this compound phototoxicity.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: Inhibitory Concentrations of this compound

| Target | IC₅₀ | Conditions | Reference |

| Protein Kinase C | 0.05 µM | In vitro | [2] |

| cAMP-dependent protein kinase | > 50 µM | In vitro | [2] |

| Tyrosine-specific protein kinase | > 50 µM | In vitro | [2] |

Table 2: Concentration-Dependent Effects on Cellular Processes

| Concentration | Effect | Cell Type | Conditions | Reference |

| < 200 nM | PKC Inhibition | Various | Light-dependent | [13] |

| > 2 µM | PKC Activation, Increased intracellular Ca²⁺, ER Stress | Various | Light-dependent | [13] |

| 250 nM | Induction of Apoptosis | NIH 3T3 cells | [14] | |

| 0.2 µg/mL (approx. 250 nM) | Synergistic induction of apoptosis with VP-16 | Lymphoma cells | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound phototoxicity.

General Workflow for Assessing this compound Phototoxicity

General experimental workflow for studying this compound phototoxicity.

Protocol for In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Method)

This protocol is adapted from standard phototoxicity testing guidelines.

-

Cell Culture:

-

Culture Balb/c 3T3 fibroblasts in appropriate media (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed cells in 96-well plates at a density that ensures they are in an exponential growth phase and form a sub-confluent monolayer at the time of treatment.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the culture medium from the cells and add the this compound dilutions. Include solvent controls.

-

Incubate the plates for 1-2 hours in the dark at 37°C.

-

-

Irradiation:

-

Prepare two sets of plates for each concentration: one for irradiation (+L) and one for a dark control (-L).

-

Expose the +L plates to a non-cytotoxic dose of simulated solar light (UVA and visible spectrum). The light dose should be carefully controlled and measured.

-

Keep the -L plates in the dark at room temperature for the same duration as the irradiation.

-

-

Post-Incubation:

-

After irradiation, wash the cells with phosphate-buffered saline (PBS).

-

Add fresh culture medium to all wells.

-

Incubate the plates for 24 hours in the dark at 37°C.

-

-

Neutral Red Uptake Assay:

-

Prepare a 50 µg/mL solution of Neutral Red in culture medium.

-

Replace the medium in each well with the Neutral Red solution.

-

Incubate for 3 hours at 37°C to allow for dye uptake by viable cells.

-

Wash the cells with PBS.

-

Add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the solvent control.

-

Determine the IC₅₀ values for both the +L and -L conditions.

-

A significant difference in the IC₅₀ values between the irradiated and non-irradiated conditions indicates phototoxicity.

-

Protocol for Detection of Intracellular ROS

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA).

-

Cell Preparation:

-

Culture cells of interest in a suitable format (e.g., 6-well plates or chamber slides).

-

Treat the cells with this compound at the desired concentrations for a specified time in the dark.

-

-

Probe Loading:

-

Prepare a working solution of DCFH₂-DA (typically 5-10 µM) in serum-free medium.

-

Wash the cells with warm PBS.

-

Add the DCFH₂-DA solution to the cells and incubate for 30-60 minutes at 37°C in the dark. DCFH₂-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH₂, which is trapped within the cells.

-

-

Irradiation and Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Add fresh medium or buffer.

-

Expose the cells to light for the desired duration.

-

Immediately measure the fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. DCFH₂ is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Excitation and emission wavelengths for DCF are typically around 488 nm and 525 nm, respectively.

-

-

Controls:

-

Include a positive control (e.g., H₂O₂) to confirm probe activity.

-

Include negative controls (cells only, cells + this compound in the dark, cells + light only).

-

To confirm the role of specific ROS, pre-incubate cells with ROS scavengers (e.g., N-acetylcysteine for general ROS, sodium azide for singlet oxygen) before adding this compound and the probe.

-

Conclusion

This compound's phototoxicity is a defining feature of its biological activity, mediated by the light-dependent generation of reactive oxygen species. This property makes it a valuable tool for studying cellular signaling and a potential candidate for photodynamic therapy. A thorough understanding of its concentration-dependent effects, the specific ROS involved, and the downstream cellular consequences is essential for its effective and safe application in research and drug development. The protocols and data presented in this guide offer a framework for further investigation into the complex and multimodal action of this remarkable compound.

References

- 1. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. bioaustralis.com [bioaustralis.com]

- 5. researchgate.net [researchgate.net]

- 6. Photosensitization with anticancer agents 19. EPR studies of photodynamic action of this compound: formation of semiquinone radical and activated oxygen on illumination with visible light [pubmed.ncbi.nlm.nih.gov]

- 7. Irreversible oxidative inactivation of protein kinase C by photosensitive inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Membrane toxicity of the protein kinase C inhibitor calphostin A by a free-radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photosensitized lipid peroxidation and enzyme inactivation by membrane-bound merocyanine 540: reaction mechanisms in the absence and presence of ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photosensitized oxidation of membrane lipids: reaction pathways, cytotoxic effects, and cytoprotective mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis signalling mechanisms in human cancer cells induced by Calphostin-PDT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a remarkable multimodal photodynamic killer of neoplastic cells by selective nuclear lamin B1 destruction and apoptogenesis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein kinase C (PKC) inhibitor this compound activates PKC in a light-dependent manner at high concentrations via the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound synergistically induces apoptosis with VP-16 in lymphoma cells which express abundant phosphorylated Bcl-2 protein - PMC [pmc.ncbi.nlm.nih.gov]

Calphostin C: A Technical Guide to Its Off-Target Effects on Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calphostin C, a potent and photoactivatable inhibitor of Protein Kinase C (PKC), has been widely utilized as a tool to investigate PKC-dependent signaling pathways. It exerts its inhibitory effect by binding to the diacylglycerol (DAG) binding site within the regulatory domain of PKC, a mechanism that is strictly dependent on exposure to light.[1][2] While its efficacy as a PKC inhibitor is well-documented, a growing body of evidence reveals that this compound exerts significant off-target effects on various cellular processes, independent of its action on PKC. These non-canonical activities are critical considerations for the interpretation of experimental results and for the evaluation of its therapeutic potential.

This technical guide provides an in-depth overview of the known off-target effects of this compound, with a focus on its impact on endoplasmic reticulum (ER) stress, apoptosis, and ion channel activity. This document summarizes key quantitative data, provides detailed experimental methodologies from seminal studies, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Off-Target Effects of this compound

The primary off-target effects of this compound converge on the induction of cellular stress pathways and the modulation of ion homeostasis, ultimately leading to cytotoxicity. These effects are observed at concentrations similar to or slightly higher than those required for PKC inhibition and are also light-dependent.

Induction of Endoplasmic Reticulum (ER) Stress

A major off-target effect of this compound is the induction of a robust ER stress response.[1] This is not a consequence of PKC inhibition, as other PKC inhibitors like staurosporine do not elicit a similar response.[1] The ER stress induced by this compound is characterized by:

-

Impaired Glycoprotein Trafficking: One of the earliest detectable effects is the disruption of glycoprotein export from the ER to the Golgi apparatus.[1]

-

Vacuole Formation: Treatment with this compound leads to the formation of cytoplasmic vacuoles derived from the ER.[1]

-

Activation of the Unfolded Protein Response (UPR): this compound activates key sensors of the UPR, including:

-

PERK (PKR-like ER kinase): Leading to the phosphorylation of eIF2α.

-

IRE1 (Inositol-requiring enzyme 1): Resulting in the splicing of XBP1 mRNA.

-

ATF6 (Activating transcription factor 6): Which is cleaved to its active form.

-

-

Upregulation of CHOP: The pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein) is significantly upregulated in response to this compound-induced ER stress.[1]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cell types. This pro-apoptotic effect is a consequence of both its PKC-inhibitory and ER stress-inducing activities. The apoptotic cascade initiated by this compound involves:

-

Caspase Activation: Activation of the intrinsic apoptotic pathway is marked by the early cleavage and activation of initiator caspase-9 and effector caspase-7.[1] The activation of caspase-3 has also been reported.[3]

-

PARP Cleavage: A hallmark of apoptosis, the cleavage of poly(ADP-ribose) polymerase (PARP), is consistently observed following this compound treatment.[1]

-

Mitochondrial Involvement: The rapid activation of caspase-9 suggests an early involvement of the mitochondria in the apoptotic response.[1]

Modulation of Ion Channels

This compound has been shown to directly interact with and modulate the activity of certain ion channels, an effect that is independent of its PKC-inhibitory action.

-

L-type Calcium Channels: this compound is a potent, light-dependent blocker of cardiac L-type Ca2+ channels. This inhibition does not appear to involve changes in cyclic AMP levels or dephosphorylation, suggesting a direct effect on the channel protein or a closely associated regulatory component.

-

Other Ion Channels: There is also evidence suggesting that this compound can influence the activity of K+ channels, although the mechanisms are less well-characterized.

Quantitative Data Summary

The following tables summarize the quantitative data on the off-target effects of this compound from various studies.

Table 1: Cytotoxicity and Apoptosis Induction

| Cell Line | Assay | Concentration | Time Point | Observed Effect |

| MCF-7 (Breast Cancer) | MTT Assay | 10 - 100 nM | 24 hours | Dose-dependent decrease in cell viability.[1] |

| PANC-1 (Pancreatic Cancer) | MTT Assay | 10 - 100 nM | 24 hours | Dose-dependent decrease in cell viability.[1] |

| U251 (Glioblastoma) | MTT Assay | 10 - 100 nM | 24 hours | Dose-dependent decrease in cell viability.[1] |

| Various Glioma Lines | Proliferation Assay | 40 - 60 nM | Not Specified | 50% inhibition of cell proliferation. |

| NIH 3T3 (Fibroblasts) | Immunoblot | 250 nM | 0.5 - 4 hours | Time-dependent increase in cleaved caspase-3.[3] |

| OZ (Lymphoma) | DNA Fragmentation | 0.2 µg/mL (~250 nM) | 6 hours | 13.5% of total DNA fragmented (in synergy with VP-16). |

Table 2: Induction of ER Stress

| Cell Line | Marker | Concentration | Time Point | Observed Effect |

| MCF-7 | Vacuole Formation | 50 nM | 3 hours | Significant cytoplasmic vacuolization.[1] |

| PANC-1 | Vacuole Formation | 50 nM | 3 hours | Significant cytoplasmic vacuolization.[1] |

| U251 | Vacuole Formation | 30 nM | 3 hours | Significant cytoplasmic vacuolization.[1] |

| MCF-7 | p-JNK, p-PERK | 50 nM | 1 - 8 hours | Peak phosphorylation observed between 1-4 hours.[1] |

| MCF-7 | CHOP Expression | 50 nM | 4 - 24 hours | Time-dependent increase in CHOP protein levels.[1] |

Table 3: Other Off-Target Interactions

| Target | Cell Type/System | IC50 / Effective Concentration | Observed Effect |

| L-type Ca2+ Channels | Cardiac Myocytes | Potent, specific IC50 not defined | Direct blockade of Ca2+ current. |

| Protein Kinase FA/GSK-3α | A431 Cells | ~1 µM | Tyrosine dephosphorylation and inactivation.[4] |

| Phospholipase A2 | Human Neutrophils | 500 nM | Activation and induction of aggregation. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's off-target effects.

Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay

-

Objective: To quantify the effect of this compound on cell viability.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7, PANC-1, U251) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 nM).

-

Treatment and Photoactivation:

-

Replace the culture medium with the medium containing different concentrations of this compound or a DMSO vehicle control.

-

Incubate the plates in the dark at 37°C for 30 minutes.

-

Expose the plates to a standard fluorescent light source (e.g., 30-W lamp at a distance of ~3 inches) for 30 minutes to activate the this compound.[1]

-

-

Incubation: Return the plates to the incubator and culture for 24 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

-

Protocol 2: Visualization of ER-Derived Vacuole Formation

-

Objective: To qualitatively assess the morphological changes in the ER following this compound treatment.

-

Methodology:

-

Cell Culture: Grow cells (e.g., MCF-7, PANC-1) on glass coverslips in 6-well plates. For visualization of the ER, cells can be transfected with an ER-targeted fluorescent protein (e.g., DsRed-ER) using a suitable transfection reagent according to the manufacturer's protocol.[1]

-

Treatment and Photoactivation: Treat the cells with this compound (e.g., 30-50 nM) or DMSO as described in Protocol 1.

-

Live-Cell Imaging: At various time points (e.g., 1, 3, 6 hours) after photoactivation, observe the cells under a phase-contrast or fluorescence microscope.

-

Image Acquisition: Capture images using a digital camera. For fluorescently labeled cells, use the appropriate filter sets.

-

Analysis: Observe the formation of phase-lucent vacuoles in the cytoplasm and any changes in the morphology of the ER network.

-

Protocol 3: Western Blot Analysis of ER Stress and Apoptosis Markers

-

Objective: To detect the activation of UPR signaling pathways and the apoptotic cascade by measuring the levels of key protein markers.

-

Methodology:

-

Cell Treatment: Treat cells with this compound (e.g., 50 nM) or DMSO for various time points (e.g., 0, 1, 4, 8, 24 hours) as described in Protocol 1.

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-15% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against p-PERK, p-JNK, CHOP, cleaved caspase-9, cleaved caspase-7, cleaved PARP, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.

-

Conclusion

This compound is a valuable pharmacological tool for studying PKC signaling. However, researchers must be cognizant of its significant off-target effects, which can confound the interpretation of experimental data. The induction of ER stress, the promotion of apoptosis through PKC-independent mechanisms, and the direct modulation of ion channels are critical off-target activities that occur at concentrations commonly used for PKC inhibition. This technical guide provides a framework for understanding and investigating these non-canonical effects, enabling more accurate data interpretation and a more complete assessment of this compound's cellular impact. For drug development professionals, a thorough understanding of these off-target liabilities is essential for evaluating the therapeutic potential and safety profile of this compound and its analogs. Future research should continue to delineate the precise molecular targets responsible for these off-target effects to refine the use of this compound as a research tool and to explore any potential therapeutic applications arising from these non-PKC-mediated activities.

References

- 1. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, this compound, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of protein kinase C by this compound is light-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces tyrosine dephosphorylation/inactivation of protein kinase FA/GSK-3 alpha in a pathway independent of tumor promoter phorbol ester-mediated down-regulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]